4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate
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Overview
Description
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a pyridine ring substituted with an aminomethyl group and an oxycyclohexanone moiety, forming a complex structure that offers diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common route includes the reaction of 5-(aminomethyl)pyridine with cyclohexanone in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with oxalic acid to yield the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxycyclohexanone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanol
- 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone
- 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexane
Uniqueness
4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate is unique due to its oxalate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-oxalate counterparts.
Properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGQJBQTCMRAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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